Antitumor agent-64
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Overview
Description
Preparation Methods
The synthesis of Antitumor agent-64 involves the modification of diosgenin. . The synthetic route typically involves multiple steps, including the formation of intermediate compounds, followed by cyclization reactions to introduce the desired heterocyclic moieties. Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to achieve high yields and purity.
Chemical Reactions Analysis
Antitumor agent-64 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the diosgenin backbone, potentially enhancing its cytotoxic properties.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule, affecting its biological activity.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles, which can replace specific atoms or groups within the molecule to create derivatives with different properties.
Scientific Research Applications
Antitumor agent-64 has a wide range of scientific research applications:
Chemistry: It serves as a model compound for studying the synthesis and reactivity of diosgenin derivatives.
Biology: Researchers use it to investigate the mechanisms of apoptosis and mitochondrial dysfunction in cancer cells.
Medicine: Its potent cytotoxic activity makes it a candidate for developing new anticancer drugs.
Industry: The compound’s synthesis and production methods are of interest to the pharmaceutical industry for large-scale manufacturing of anticancer agents.
Mechanism of Action
Antitumor agent-64 exerts its effects primarily through the mitochondria-related pathway. It induces apoptosis in cancer cells by disrupting mitochondrial function, leading to the release of cytochrome c and activation of caspases . This pathway involves several molecular targets, including Bcl-2 family proteins, which regulate mitochondrial membrane permeability and apoptosis.
Comparison with Similar Compounds
Antitumor agent-64 is unique due to its specific structure and mechanism of action. Similar compounds include other diosgenin derivatives and platinum-based drugs. For example:
Diosgenin derivatives: These compounds share a similar backbone but may have different functional groups or heterocyclic moieties, affecting their cytotoxic activity.
Platinum-based drugs: These compounds, such as cisplatin and carboplatin, also induce apoptosis in cancer cells but through different mechanisms, primarily involving DNA crosslinking and inhibition of DNA replication
This compound stands out due to its mitochondria-targeted mechanism, which offers a different approach to inducing apoptosis compared to DNA-targeting agents.
Properties
Molecular Formula |
C35H47N3O3S |
---|---|
Molecular Weight |
589.8 g/mol |
IUPAC Name |
[(1S,2S,4S,6R,7S,8R,9S,12S,13R,16S)-7,9,13-trimethyl-6-[(3R)-3-(5-pyridin-3-yl-1,3,4-thiadiazol-2-yl)butyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-en-16-yl] acetate |
InChI |
InChI=1S/C35H47N3O3S/c1-20(32-37-38-33(42-32)23-7-6-16-36-19-23)8-11-29-21(2)31-30(41-29)18-28-26-10-9-24-17-25(40-22(3)39)12-14-34(24,4)27(26)13-15-35(28,31)5/h6-7,9,16,19-21,25-31H,8,10-15,17-18H2,1-5H3/t20-,21-,25+,26-,27+,28+,29-,30+,31+,34+,35+/m1/s1 |
InChI Key |
ATDRJDQYAIVSFM-MRDOFMNJSA-N |
Isomeric SMILES |
C[C@@H]1[C@H](O[C@@H]2[C@H]1[C@]3(CC[C@H]4[C@H]([C@@H]3C2)CC=C5[C@@]4(CC[C@@H](C5)OC(=O)C)C)C)CC[C@@H](C)C6=NN=C(S6)C7=CN=CC=C7 |
Canonical SMILES |
CC1C(OC2C1C3(CCC4C(C3C2)CC=C5C4(CCC(C5)OC(=O)C)C)C)CCC(C)C6=NN=C(S6)C7=CN=CC=C7 |
Origin of Product |
United States |
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